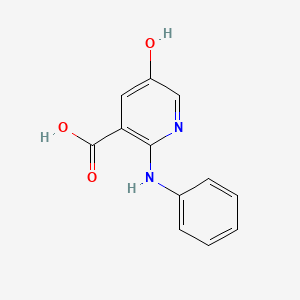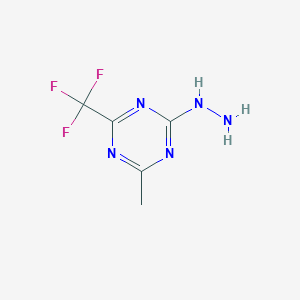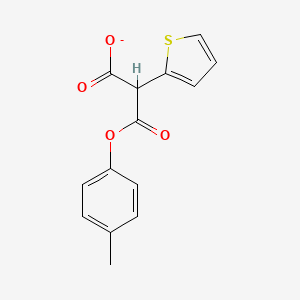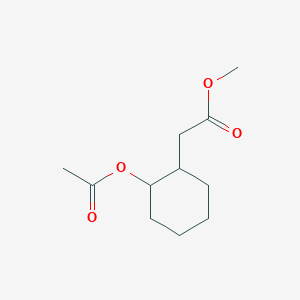
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline is a quinazoline derivative with significant interest in various fields of scientific research. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro and hydrazinyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone, followed by cyclization to yield the desired quinazoline derivative . The reaction conditions often involve the use of chlorinating agents and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline involves its interaction with specific molecular targets and pathways. The chloro and hydrazinyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide: This compound has a similar quinazoline core but with a fluorophenyl group instead of a hydrazinyl group.
6-Chloro-2-(chloromethyl)-4-phenylquinazoline: Another related compound with a phenyl group in place of the hydrazinyl group.
Uniqueness
The presence of the hydrazinyl group in 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline makes it unique compared to other similar compounds. This group enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61164-84-9 |
|---|---|
Molekularformel |
C9H8Cl2N4 |
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
[6-chloro-2-(chloromethyl)quinazolin-4-yl]hydrazine |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-13-7-2-1-5(11)3-6(7)9(14-8)15-12/h1-3H,4,12H2,(H,13,14,15) |
InChI-Schlüssel |
QFTZOMGQMRLAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


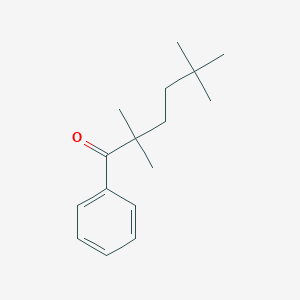

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
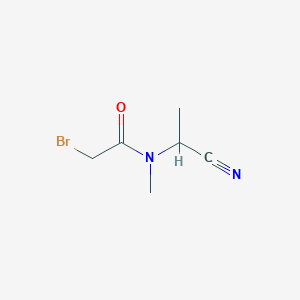
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)

